molecular formula C5H6OS B13990643 5-Methylthiophen-3-ol

5-Methylthiophen-3-ol

Cat. No.: B13990643
M. Wt: 114.17 g/mol
InChI Key: ZBUSAJQEKSDYMS-UHFFFAOYSA-N
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Description

5-Methylthiophen-3-ol (CAS: 2634-17-5) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂ and an average molecular mass of 130.223 g/mol . Structurally, it consists of a thiophene ring substituted with a methyl group at position 5 and a thiol (-SH) group at position 3. This compound is also known as 3-mercapto-5-methylthiophene and is used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its reactive thiol moiety. Its physical properties include a predicted density of ~1.3 g/cm³ and moderate polarity, influenced by the electron-rich thiophene core and sulfur substituents.

Properties

IUPAC Name

5-methylthiophen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-2-5(6)3-7-4/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSAJQEKSDYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-Methylthiophen-3-ol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

5-(Trifluoromethyl)thiophen-3-ol

Molecular Formula : C₅H₃F₃OS
Molecular Mass : 168.14 g/mol
Key Differences :

  • Substitution: The methyl group in 5-methylthiophen-3-ol is replaced by a trifluoromethyl (-CF₃) group.
  • Electron Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the thiophene ring compared to the methyl group. This increases acidity, as evidenced by its predicted pKa of 8.68 (vs. ~9–10 for typical thiophenethiols) .
  • Physical Properties :
    • Boiling Point: 74–78°C at 12 mmHg (lower volatility than this compound due to higher molecular mass).
    • Density: 1.516 g/cm³ (higher than this compound).

      Applications : The -CF₃ group enhances stability against oxidation, making this compound useful in fluorinated drug intermediates.

5-Methyl-4-sulfanyl-4,5-dihydrothiophen-3-ol

Molecular Formula : C₅H₈OS₂
Molecular Mass : 148.24 g/mol
Key Differences :

  • Ring Saturation : The thiophene ring is partially saturated (dihydrothiophene), disrupting aromaticity and reducing planarity.
  • Substituent Position : A sulfanyl (-SH) group is at position 4 instead of 3.
  • Reactivity: The non-aromatic structure may reduce stability but increase susceptibility to addition reactions. Applications: This compound’s reduced aromaticity could make it a candidate for selective hydrogenation studies .

5-Methylthiophene-2-carboxylic Acid

Molecular Formula : C₆H₆O₂S
Molecular Mass : 142.18 g/mol
Key Differences :

  • Functional Group : A carboxylic acid (-COOH) replaces the thiol group at position 2.
  • Acidity : The -COOH group (pKa ~4–5) is significantly more acidic than the -SH group (pKa ~9–10).
  • Applications : Used in metal-organic frameworks (MOFs) and polymer synthesis due to its chelating ability .

5-Chloro-2-methylthiophene Derivatives

Example : 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene
Molecular Formula : C₁₅H₁₄Cl₂S₂
Molecular Mass : 329.30 g/mol
Key Differences :

  • Complexity : Incorporates a cyclopentene ring fused to the thiophene, increasing steric bulk.
  • Substituents : Chlorine atoms enhance electrophilic substitution reactivity.
    Applications : Such derivatives are explored in materials science for conjugated polymers .

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) lower pKa and enhance acidity, while electron-donating groups (e.g., -CH₃) stabilize aromatic systems .
  • Structural Complexity : Ring saturation or fused rings (e.g., cyclopentene) alter reactivity and applications, favoring materials science over pharmaceuticals .
  • Functional Group Diversity : Thiols (-SH) vs. carboxylic acids (-COOH) dictate utility in different synthetic pathways (e.g., nucleophilic substitution vs. condensation reactions) .

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